alpha-Benzylindole-3-acetic acid

Description

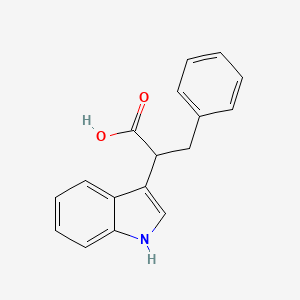

α-Benzylindole-3-acetic acid is a substituted indole derivative characterized by a benzyl group attached to the α-carbon of the indole-3-acetic acid scaffold. The compound is synthesized through functionalization of the indole core, often involving esterification, sulfonation, or coupling reactions with heterocyclic amines . For instance, methyl ester intermediates of indole-3-acetic acid (e.g., compound 2 in ) are key precursors for generating derivatives like 2-[1-(phenyl sulfonyl)-1H-indole-3-yl]methyl acetate, which can be hydrolyzed to carboxylic acids and further modified into bioactive amides .

Properties

Molecular Formula |

C17H15NO2 |

|---|---|

Molecular Weight |

265.31 g/mol |

IUPAC Name |

2-(1H-indol-3-yl)-3-phenylpropanoic acid |

InChI |

InChI=1S/C17H15NO2/c19-17(20)14(10-12-6-2-1-3-7-12)15-11-18-16-9-5-4-8-13(15)16/h1-9,11,14,18H,10H2,(H,19,20) |

InChI Key |

NSADSNGEWDWSMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CNC3=CC=CC=C32)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Core Structure Variations: α-Benzylindole-3-acetic acid retains the indole ring, whereas (1-benzyl-3-oxo-2-piperazinyl)acetic acid replaces the indole with a piperazine ring, reducing aromaticity and altering electronic properties .

Functional Group Impact :

- Sulfonyl and ester groups in ’s derivatives improve synthetic versatility but may reduce metabolic stability compared to carboxylic acids .

- Amide derivatives (e.g., acetamides in ) demonstrate enhanced analgesic activity over ester precursors, suggesting that α-benzylindole-3-acetic acid’s free carboxylic acid group could be optimized for drug delivery .

Molecular Weight Trends :

- α-Benzylindole-3-acetic acid (~279 g/mol) falls within the typical range for small-molecule drugs, while ’s compound (~453 g/mol) exceeds Lipinski’s rule of five thresholds, likely affecting bioavailability .

Preparation Methods

Acylation-Cyclization Pathway Using Levulinic Acid

US3775429A outlines a two-step synthesis starting with N-acylation of sodium-p-methoxyphenylhydrazine sulfonate. The hydrazine is acylated with p-chlorobenzoyl chloride in a water/t-butanol/toluene mixture, followed by condensation with levulinic acid. Cyclization under reflux in toluene with phosphoric acid yields 1-p-chlorobenzoyl-2-methyl-5-methoxy-3-indolyl acetic acid. Hydrolysis of the acyl group provides the free indole-3-acetic acid derivative.

Reaction Conditions :

-

Step 1 : Acylation at 75–80°C for 1 hour.

-

Step 2 : Cyclization at reflux (110–120°C) for 1.5 hours.

Limitations :

-

Requires harsh acidic conditions for cyclization.

-

Additional steps needed to remove the p-chlorobenzoyl protecting group.

Reductive Cyclization of Nitro-Substituted Enones

A novel approach from PMC8401147 involves reductive cyclization of α-(2-nitroaryl)-β-aryl-CF₃-enones. Although designed for CF₃-substituted indoles, this method is adaptable to α-benzylindole-3-acetic acid by omitting the trifluoromethyl group. Nitro-substituted enones (3) are reduced using ammonium formate and palladium on carbon (Pd/C) in methanol, achieving quantitative yields of 2-CF₃-3-benzylindoles. For non-CF₃ analogs, the nitro group reduction is followed by intramolecular cyclization to form the indole core.

Optimized Conditions :

-

Catalyst : 10% Pd/C.

-

Reductant : 5 equivalents NH₄HCO₂.

-

Temperature : 65°C for 1 hour.

-

Yield : >90% for CF₃ analogs; analogous yields expected for benzyl derivatives .

Coupling Reactions of Indole-3-Acetic Acid Dianions

The iodine-promoted coupling of indole-3-acetic acid dianions (9) , reported in RSC Article , provides a route to bisindole succinic acid esters (10) . While primarily used for dimeric structures, this method can be modified for benzylation by substituting the coupling partner with benzyl halides. The dianion, generated via deprotonation with LDA (lithium diisopropylamide), reacts with benzyl iodide to form α-benzylindole-3-acetic acid.

Critical Parameters :

-

Solvent : THF at −78°C.

-

Coupling Agent : Iodine (1.1 equivalents).

-

Yield : 60–70% for bisindole products; lower yields anticipated for mono-benzylation .

N-Ac Protection and Subsequent Functionalization

A supplementary method from RSC PDF involves N-acetylation of 3-benzyl-2-methylindole using acetic anhydride and camphorsulfonic acid. While this protocol focuses on protecting the indole nitrogen, subsequent oxidation or side-chain modification could introduce the acetic acid group. For example, Friedel-Crafts alkylation with chloroacetic acid derivatives under Lewis acid catalysis (e.g., AlCl₃) may yield the target compound.

Procedure Highlights :

-

Protection : 16 hours at 70°C in acetic anhydride.

-

Post-Protection Modification : Requires additional steps for acetic acid introduction .

Comparative Analysis of Methods

Insights :

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for alpha-Benzylindole-3-acetic acid, and what challenges arise during purification?

- The synthesis of indole derivatives often involves Friedel-Crafts alkylation or benzylation of indole-3-acetic acid precursors. Key intermediates like 3-indolepropionic acid or 3-(3-indolyl)propanoic acid can be modified via benzylation using benzyl chloride derivatives under controlled pH and temperature conditions . Purification typically requires gradient elution HPLC or recrystallization using polar aprotic solvents to separate unreacted benzylating agents and byproducts .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzyl group attachment at the indole-3-position. Key signals include aromatic proton resonances at δ 7.2–7.5 ppm (benzyl) and δ 6.8–7.1 ppm (indole). High-resolution mass spectrometry (HRMS) should match the molecular ion peak (e.g., C₁₇H₁₅NO₂, expected m/z 289.1103) . Infrared (IR) spectroscopy can further validate carboxylic acid (C=O stretch at ~1700 cm⁻¹) and indole N–H (broad peak ~3400 cm⁻¹) functional groups .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- The compound is prone to oxidation at the indole moiety and hydrolysis of the acetic acid group. Storage recommendations include airtight containers under inert gas (argon or nitrogen) at –20°C, with desiccants to minimize moisture. Degradation products, such as indole-3-carboxaldehyde or benzyl alcohol, should be monitored via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological activity of this compound in plant or mammalian cell models?

- Dose-response assays using Arabidopsis thaliana root elongation or mammalian cell viability (e.g., MTT assay) can quantify auxin-like activity. For mechanistic studies, use radiolabeled [¹⁴C]-alpha-Benzylindole-3-acetic acid to track uptake and localization. Competitive binding assays with auxin-binding proteins (ABP1) or transcriptional reporters (e.g., DR5::GFP in plants) can elucidate molecular targets .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Discrepancies may arise from differences in stereochemistry, purity, or assay conditions. Cross-validate findings using orthogonal methods:

- Compare synthetic batches via chiral HPLC to confirm enantiomeric purity .

- Standardize bioassays with positive controls (e.g., indole-3-acetic acid for auxin activity) .

- Apply multivariate statistical analysis to isolate confounding variables (e.g., solvent effects, pH) .

Q. How can computational modeling optimize the structure of this compound for enhanced receptor binding?

- Molecular docking (e.g., AutoDock Vina) against auxin receptor TIR1 or human peroxisome proliferator-activated receptors (PPARs) can predict binding affinities. QSAR (Quantitative Structure-Activity Relationship) models should prioritize substituent effects at the benzyl or indole positions. Synthetic prioritization should focus on derivatives with lower steric hindrance and higher electron-donating groups .

Q. What advanced analytical techniques are suitable for studying metabolic pathways involving this compound?

- Stable isotope labeling (e.g., ¹³C or ¹⁵N) combined with LC-MS/MS enables tracking of metabolic intermediates in plant or microbial systems. For degradation pathways, use time-resolved FTIR or X-ray crystallography to identify transient intermediates .

Methodological Considerations

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Yield variability often stems from benzylation efficiency and side reactions. Optimize reaction conditions by:

- Screening catalysts (e.g., AlCl₃ vs. FeCl₃) .

- Adjusting stoichiometry of benzyl chloride derivatives to limit oligomerization .

- Implementing real-time reaction monitoring via in situ IR spectroscopy .

Q. What protocols ensure reproducibility in cross-disciplinary studies of this compound (e.g., pharmacology vs. materials science)?

- Establish standardized characterization checklists:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.